

Synthesis and Purification of DOTA-conjugated Tyr3-Octreotate: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Tyr3-Octreotate	
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This document provides a detailed protocol for the synthesis and purification of DOTA-conjugated **Tyr3-Octreotate** (DOTA-TATE), a critical precursor for the development of radiopharmaceuticals used in the diagnosis and therapy of neuroendocrine tumors.[1][2][3] The methodologies outlined below are based on established solid-phase peptide synthesis (SPPS) and solution-phase conjugation techniques.

Introduction

DOTA-**Tyr3-Octreotate** is a synthetic analogue of somatostatin, modified to include a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator.[2][3] This chelator can form stable complexes with various radionuclides, enabling its use in peptide receptor radionuclide therapy (PRRT) and positron emission tomography (PET) imaging.[1][3] The synthesis involves the initial assembly of the **Tyr3-Octreotate** peptide on a solid support, followed by the conjugation of the DOTA moiety in solution and subsequent purification.[4][5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of DOTA-**Tyr3-Octreotate**.



Parameter	Value	Reference
Final Yield	60 ± 5%	[7][8]
Molecular Weight (Expected)	~1421.6 g/mol	[7]
Molecular Weight (Observed by MS)	1421.55 ± 0.08 Da	[7][8]
Purity (HPLC)	>95%	[2][3]
Receptor Binding Affinity (IC50)	0.31 ± 0.07 nM	[7][8]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Tyr3-Octreotate

This protocol utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for the stepwise assembly of the peptide chain on a solid support resin.[1]

Materials:

- Fmoc-protected amino acids
- 2-chlorotrityl chloride (2-CTC) resin[1]
- Coupling reagents: HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)[7][8]
- Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
- Solvents: DMF, Dichloromethane (DCM)
- Ether for precipitation

Procedure:



- Resin Preparation: Swell the 2-CTC resin in DCM.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
- Chain Elongation (Iterative Cycles):
 - Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
 - Washing: Wash the resin thoroughly with DMF and DCM.
 - Amino Acid Coupling: Activate the next Fmoc-amino acid with HATU and DIPEA in DMF and couple it to the growing peptide chain.
 - Washing: Wash the resin with DMF and DCM.
- On-Resin Cyclization: After assembling the linear peptide, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues.
- Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
- Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize the pellet to obtain the crude **Tyr3-Octreotate**.

II. DOTA Conjugation

This protocol describes the solution-phase conjugation of DOTA-tris(t-Bu) ester to the purified **Tyr3-Octreotate**.

Materials:

- Crude or purified Tyr3-Octreotate
- DOTA-tris(t-Bu) ester
- Coupling reagents: HATU, DIPEA[7][8] or NHS (N-Hydroxysuccinimide) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[9]
- Solvent: Anhydrous DMF or a water/DMF solvent system[7][8][9]



· Deprotection reagent: TFA

Procedure:

- Dissolution: Dissolve **Tyr3-Octreotate** in the chosen solvent.
- Activation and Coupling:
 - Method A (HATU/DIPEA): Add DOTA-tris(t-Bu) ester, HATU, and DIPEA to the peptide solution.[7][8]
 - Method B (NHS/EDCI): Pre-activate DOTA with NHS and EDCI before adding it to the peptide solution.[9]
- Reaction Monitoring: Monitor the reaction progress by HPLC until completion (typically >98% conversion within 2 hours).[9]
- Deprotection: After conjugation, remove the t-butyl protecting groups from the DOTA moiety using TFA.
- Lyophilization: Remove the solvent and TFA by rotary evaporation and/or lyophilization to obtain the crude DOTA-**Tyr3-Octreotate**.

III. Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude DOTA-**Tyr3-Octreotate** is achieved by reverse-phase HPLC.

Materials and Equipment:

- Preparative HPLC system with a UV detector
- Reverse-phase C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)



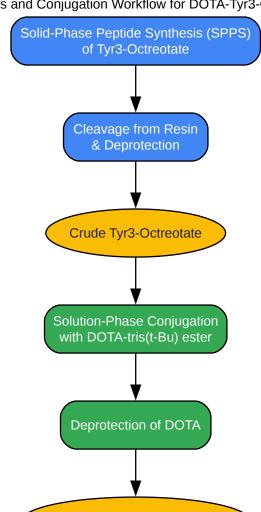
Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude DOTA-Tyr3-Octreotate in a minimal amount of mobile phase A.
- Chromatographic Separation: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of mobile phase B.
- Fraction Collection: Collect fractions corresponding to the main product peak, identified by UV absorbance at 220 nm or 280 nm.[8][10][11]
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified DOTA-Tyr3-Octreotate as a white powder.

Visualizations Synthesis and Conjugation Workflow





Synthesis and Conjugation Workflow for DOTA-Tyr3-Octreotate

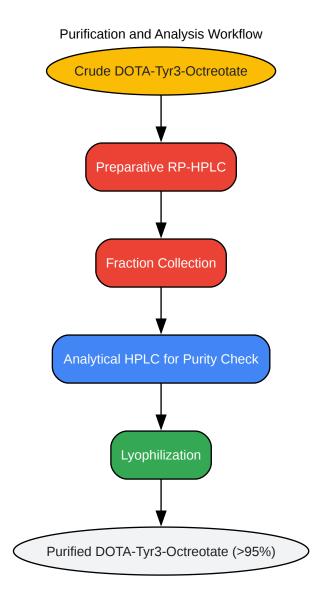
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Crude DOTA-Tyr3-Octreotate

Caption: Workflow for the synthesis and conjugation of DOTA-Tyr3-Octreotate.

Purification and Analysis Workflow





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Caption: Workflow for the purification and analysis of DOTA-**Tyr3-Octreotate**.

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